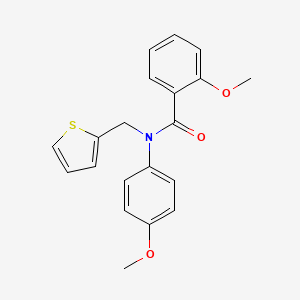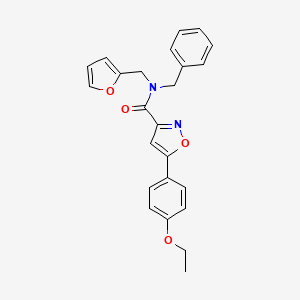![molecular formula C21H23ClN2O B14984917 N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbutanamide](/img/structure/B14984917.png)
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbutanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbutanamide typically involves the coupling of an indole derivative with a chlorophenyl compound. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various reduced indole derivatives.
Aplicaciones Científicas De Investigación
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, including serotonin receptors and enzymes involved in inflammatory pathways . The chlorophenyl group can enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound is similar in structure but has a different substituent on the phenyl ring.
Indole-3-acetic acid: A naturally occurring indole derivative with different biological activities.
Uniqueness
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbutanamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical and biological properties. This structural feature distinguishes it from other indole derivatives and contributes to its specific applications and effects.
Propiedades
Fórmula molecular |
C21H23ClN2O |
|---|---|
Peso molecular |
354.9 g/mol |
Nombre IUPAC |
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C21H23ClN2O/c1-14(2)11-21(25)24-13-17(15-7-3-5-9-19(15)22)18-12-23-20-10-6-4-8-16(18)20/h3-10,12,14,17,23H,11,13H2,1-2H3,(H,24,25) |
Clave InChI |
CKGGMZYKFMJHJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)NCC(C1=CC=CC=C1Cl)C2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B14984837.png)
![Methyl 4-[({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B14984838.png)
![(3-Chloro-6-methyl-1-benzothiophen-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B14984843.png)
![2-(4-ethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B14984852.png)
![(5Z)-5-[1-acetyl-5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-3-cyclohexyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14984856.png)
![3-{[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B14984863.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14984864.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984868.png)
![2-[(2,3-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B14984877.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide](/img/structure/B14984887.png)

![3-butoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14984908.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B14984920.png)
